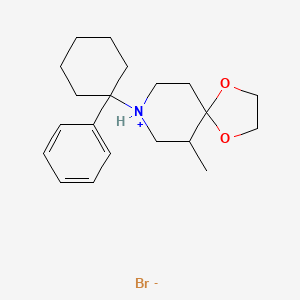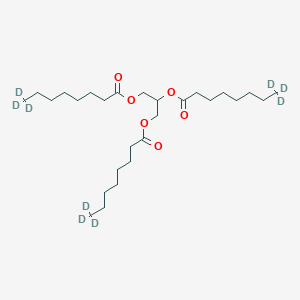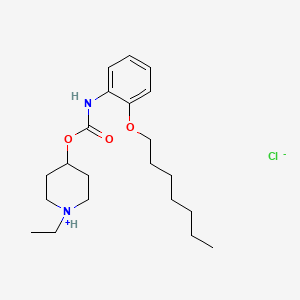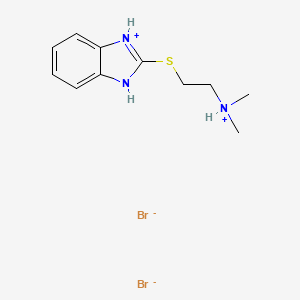
2-(2'-Dimethylaminoethylthio)benzimidazoline bromide hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2’-Dimethylaminoethylthio)benzimidazoline bromide hydrobromide is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic compounds that consist of a benzene ring fused to an imidazole ring. This particular compound is characterized by the presence of a dimethylaminoethylthio group attached to the benzimidazole core, along with bromide and hydrobromide ions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2’-Dimethylaminoethylthio)benzimidazoline bromide hydrobromide typically involves the reaction of 2-mercaptobenzimidazole with 2-dimethylaminoethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure. The final product is purified through crystallization or recrystallization techniques to obtain a high-purity compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-(2’-Dimethylaminoethylthio)benzimidazoline bromide hydrobromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the dimethylaminoethylthio group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under mild conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
2-(2’-Dimethylaminoethylthio)benzimidazoline bromide hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-(2’-Dimethylaminoethylthio)benzimidazoline bromide hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methylbenzimidazole
- 2-Phenylbenzimidazole
- 2-Aminobenzimidazole
Uniqueness
2-(2’-Dimethylaminoethylthio)benzimidazoline bromide hydrobromide is unique due to the presence of the dimethylaminoethylthio group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s solubility, reactivity, and potential interactions with biological targets, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
20559-96-0 |
|---|---|
Fórmula molecular |
C11H17Br2N3S |
Peso molecular |
383.15 g/mol |
Nombre IUPAC |
2-(1H-benzimidazol-3-ium-2-ylsulfanyl)ethyl-dimethylazanium;dibromide |
InChI |
InChI=1S/C11H15N3S.2BrH/c1-14(2)7-8-15-11-12-9-5-3-4-6-10(9)13-11;;/h3-6H,7-8H2,1-2H3,(H,12,13);2*1H |
Clave InChI |
MIIPKLISSVWTDO-UHFFFAOYSA-N |
SMILES canónico |
C[NH+](C)CCSC1=[NH+]C2=CC=CC=C2N1.[Br-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


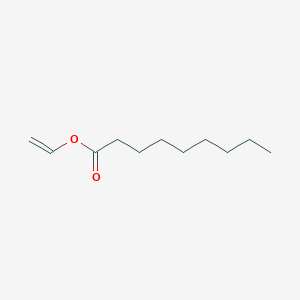


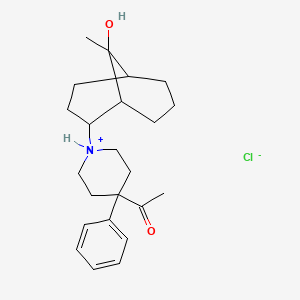
![2-Isopropyl-2,3-dihydro-1H-benzo[d]imidazole](/img/structure/B13739353.png)
![[2-(4-Methoxyphenyl)-2-oxoethyl] morpholine-4-carbodithioate](/img/structure/B13739360.png)


![Benzenemethanol, 2-chloro-alpha,alpha-bis[4-(dimethylamino)phenyl]-](/img/structure/B13739393.png)

